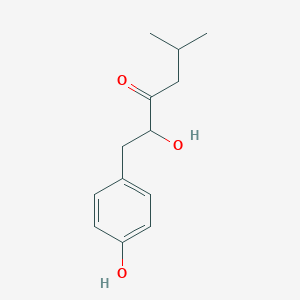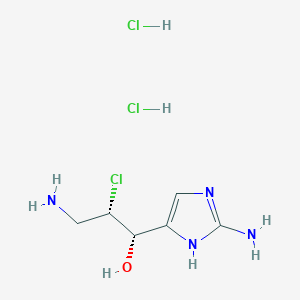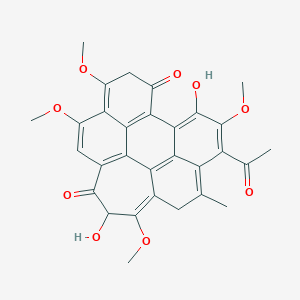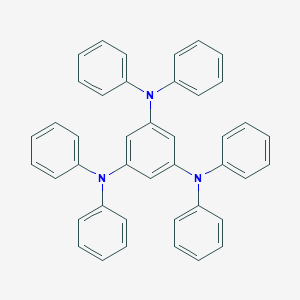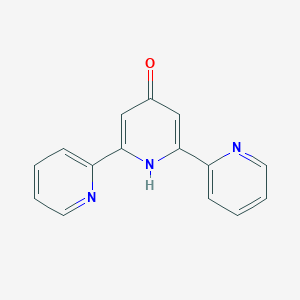
2,6-双(2-吡啶基)-4(1H)-吡啶酮
概览
描述
2,6-Bis(2-pyridyl)-4(1H)-pyridone is a heterocyclic compound with the empirical formula C15H11N3O . It can be used as a building block to prepare 4′-substituted terpyridines by reacting with ω-substituted primary alcohols or nucleosides via Mitsunobu reaction . It is also used to prepare cyclotriphosphazene ligands with pendant terpyridine moieties .
Synthesis Analysis
The synthesis of 2,6-Bis(2-pyridyl)-4(1H)-pyridone and related ligands has been reviewed . The synthesis involves the use of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine as ligands . These compounds have been used for 15 years and have both advantages and disadvantages compared to the much more widely investigated terpyridines .Molecular Structure Analysis
The molecular structure of 2,6-Bis(2-pyridyl)-4(1H)-pyridone involves a pyridone ring substituted at the 2 and 6 positions with pyridyl groups . The compound has a molecular weight of 249.27 .Physical And Chemical Properties Analysis
The compound has a melting point of 168-170 °C (lit.) . It is a solid at room temperature and is classified as a combustible solid .科研应用
抗肿瘤活性
已合成2,6-双(2-吡啶基)-4(1H)-吡啶酮衍生物,并评估其抗肿瘤性能。Cocco、Congiu和Onnis (2000)合成了4-羟基-2-吡啶酮衍生物,并对其针对人类肿瘤细胞系的活性进行了评估,发现一些衍生物表现出抑制肿瘤生长的活性。在一项相关研究中,他们从4-羟基-2-吡啶酮中获得了双(吡啶基)甲烷衍生物,这些衍生物对广泛的癌细胞系表现出抑制作用(Cocco, Congiu, & Onnis, 2003)。
互变异构体研究
Murguly、Norsten和Branda (1999)通过光谱学和晶体学研究了2,6-双(2-吡啶基)-4-吡啶酮及其羟基互变异构体的酮-烯醇平衡。他们发现在气相中,较不极性的羟基互变异构体是主要的,而在溶液中,较极性的酮形式是主要的(Murguly, Norsten, & Branda, 1999)。
自旋转变研究
Agustí等人 (2009) 探索了含有2,6-双(2-吡啶基)-4(1H)-吡啶酮的化合物的多晶形态和自旋转变。他们观察到在不同温度下发生不同的自旋转变,表明其在材料科学中的潜在应用(Agustí等人,2009)。
配位化学和荧光
Farrow等人 (2018) 研究了2,6-双(2-吡啶基)-4(1H)-吡啶酮的新型喹啉类似物,重点关注其异常的荧光和互变异构。他们发现该化合物与Ag(i)盐反应形成双螺旋结构,并且荧光发生蓝移(Farrow et al., 2018)。
新型聚酰亚胺的合成和性质
Wang等人 (2006) 合成了由2,6-双[4-(3,4-二羧基苯氧基)苯甲酰]吡啶二酐衍生的新型聚酰亚胺,展示了其在材料科学中的潜力,因为其具有热稳定性和机械性能(Wang et al., 2006)。
吡啶硒化合物的抗菌活性
Dhau等人 (2014) 合成了各种吡啶硒化合物,包括从2,6-双(2-吡啶基)-4(1H)-吡啶酮衍生的化合物,并评估了它们的抗菌活性。他们探讨了这些化合物作为抗生素的作用方式(Dhau et al., 2014)。
Safety And Hazards
The compound is classified under GHS07 and has hazard statements H315, H319, and H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
未来方向
性质
IUPAC Name |
2,6-dipyridin-2-yl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-11-9-14(12-5-1-3-7-16-12)18-15(10-11)13-6-2-4-8-17-13/h1-10H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRORSVNZQWCZTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=O)C=C(N2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(2-pyridyl)-4(1H)-pyridone | |
CAS RN |
128143-88-4 | |
| Record name | 2,6-Bis(2-pyridyl)-4(1H)-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

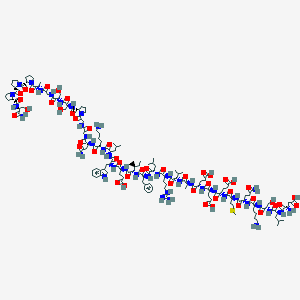
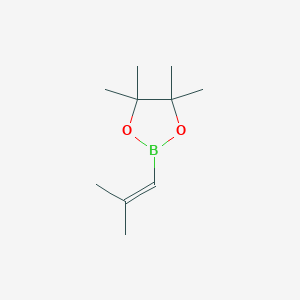
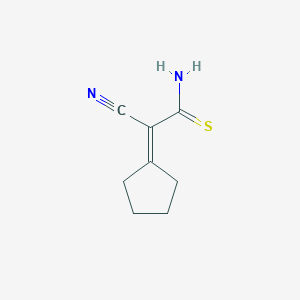
![3-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B145301.png)
![Methyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B145306.png)
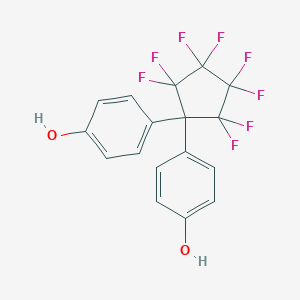
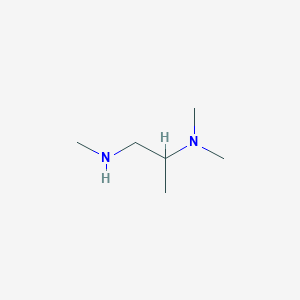
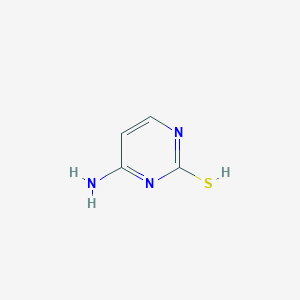
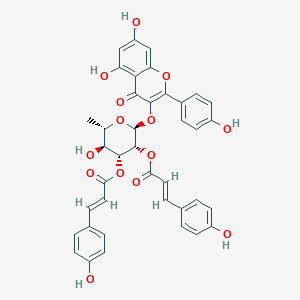
![2-[(3,4-Dichlorophenyl)amino]phenylacetic acid](/img/structure/B145318.png)
